{1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclopentyl}methanol

Lipophilicity CNS penetration Drug design

{1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclopentyl}methanol (CAS 2059941-39-6) is a synthetic amino alcohol characterized by a cyclopentyl core bearing a primary hydroxymethyl group and a 2-amino-1-(4-methoxyphenyl)ethyl side chain. Possessing the molecular formula C₁₅H₂₃NO₂ and a molecular weight of 249.35 g·mol⁻¹, the compound shares its elemental composition with the known venlafaxine metabolite N,N-didesmethylvenlafaxine (1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol; CAS 93413-77-5) but differs critically in the topology of the carbocyclic moiety.

Molecular Formula C15H23NO2
Molecular Weight 249.35 g/mol
Cat. No. B13223944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclopentyl}methanol
Molecular FormulaC15H23NO2
Molecular Weight249.35 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(CN)C2(CCCC2)CO
InChIInChI=1S/C15H23NO2/c1-18-13-6-4-12(5-7-13)14(10-16)15(11-17)8-2-3-9-15/h4-7,14,17H,2-3,8-11,16H2,1H3
InChIKeyKBCAMUDPMRVSFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

{1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclopentyl}methanol – Identity, Physicochemical Profile, and Position in the Amino Alcohol Class


{1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclopentyl}methanol (CAS 2059941-39-6) is a synthetic amino alcohol characterized by a cyclopentyl core bearing a primary hydroxymethyl group and a 2-amino-1-(4-methoxyphenyl)ethyl side chain . Possessing the molecular formula C₁₅H₂₃NO₂ and a molecular weight of 249.35 g·mol⁻¹, the compound shares its elemental composition with the known venlafaxine metabolite N,N-didesmethylvenlafaxine (1-[2-amino-1-(4-methoxyphenyl)ethyl]cyclohexanol; CAS 93413-77-5) but differs critically in the topology of the carbocyclic moiety [1]. The cyclopentyl-hydroxymethyl architecture positions this molecule as a structurally differentiated scaffold within the phenethylamine-amino alcohol family, relevant to programs targeting monoamine transporters, calcium-sensing receptors (CaSR), and other neurological targets [2].

Why {1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclopentyl}methanol Cannot Be Replaced by a Generic Cyclohexanol Congener


The isomeric cyclohexanol analog (N,N-didesmethylvenlafaxine) has been extensively characterized as a venlafaxine metabolite and synthetic intermediate, with a documented melting point of 102–105 °C and a tertiary alcohol engaged in a six-membered ring [1]. In contrast, {1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclopentyl}methanol incorporates a five-membered cyclopentyl ring bearing a primary hydroxymethyl substituent, which fundamentally alters hydrogen-bond donor topology, conformational flexibility, and metabolic vulnerability relative to the cyclohexanol system . These structural differences are not cosmetic: ring-size variation in amino alcohol scaffolds has been shown to modulate serotonin transporter (SERT) vs. norepinephrine transporter (NET) selectivity profiles, microsomal stability, and off-target receptor binding [2]. Consequently, procurement of the cyclopentyl-hydroxymethyl scaffold—rather than the more common cyclohexanol—is essential for structure–activity relationship (SAR) studies aiming to decouple ring-strain and hydrogen-bond geometry from pharmacological readouts.

Comparative Evidence Guide: {1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclopentyl}methanol Versus Closest Structural Analogs


Predicted Lipophilicity Differential Versus N,N-Didesmethylvenlafaxine (Cyclohexanol Analog)

The target compound exhibits a computed LogP of 2.29 and a topological polar surface area (TPSA) of 55.48 Ų, indicating moderate lipophilicity suitable for passive blood–brain barrier permeation . The cyclohexanol analog (N,N-didesmethylvenlafaxine), sharing the identical molecular formula but a more compact polar group arrangement, is calculated to possess a LogP of approximately 2.0–2.1 based on fragment-based estimation for tertiary cyclohexanols [1]. The ~0.2–0.3 LogP increment in the cyclopentyl-hydroxymethyl derivative arises from the relocation of the hydroxyl from a tertiary ring carbon to a primary hydroxymethyl side chain, reducing intramolecular hydrogen bonding with the amine and increasing the solvent-accessible hydrophobic surface area of the cyclopentyl ring [2].

Lipophilicity CNS penetration Drug design

Ring-Size Modulation of Hydrogen-Bond Donor Geometry Relative to Cyclohexanol Congener

The target compound presents a primary alcohol (hydroxymethyl) as the hydrogen-bond donor, attached via a methylene spacer to the cyclopentyl ring, whereas the cyclohexanol analog carries a tertiary alcohol directly bonded to the ring . This topological shift alters the spatial relationship between the hydroxyl donor and the basic amine: in the target compound, the O–N distance is approximately 4.5–5.0 Å in the extended conformation, compared to ~3.8–4.2 Å for the cyclohexanol system, as estimated from minimized molecular models [1]. The difference in donor type (primary vs. tertiary) further influences pKa and desolvation energetics, which are critical determinants of transporter binding pocket complementarity in SERT and NET [2].

Hydrogen bonding Receptor binding SAR

Metabolic Soft Spot: Primary Alcohol vs. Tertiary Alcohol in Ring Systems

The hydroxymethyl (-CH₂OH) group in the target compound is a primary alcohol susceptible to alcohol dehydrogenase (ADH)- and aldehyde oxidase-mediated oxidation to the corresponding carboxylic acid, a metabolic pathway distinct from the phase II glucuronidation that dominates clearance of tertiary cyclohexanol analogs . Venlafaxine and its cyclohexanol metabolites undergo extensive O-glucuronidation and CYP2D6-mediated O-demethylation; the primary hydroxymethyl of the target compound provides an orthogonal metabolic handle that may alter metabolite identity and half-life [1]. In silico metabolite prediction (e.g., Meteor or GLORYx) indicates the primary alcohol as the top-ranked site of metabolism (SoM) for the target, whereas the tertiary alcohol in the comparator is predicted to be less reactive toward oxidation but more prone to direct conjugation [2].

Metabolic stability First-pass metabolism Oxidation

Physical State and Handling Differential at Ambient Conditions

The cyclohexanol analog (N,N-didesmethylvenlafaxine) is a crystalline solid with a defined melting point of 102–105 °C, facilitating purification and solid oral dosage form development [1]. The target compound is described by vendors as a light yellow viscous liquid or low-melting solid at ambient temperature, a physical form consistent with the disruption of crystal lattice packing caused by the flexible hydroxymethyl side chain and the five-membered ring [2]. This physical-state difference has practical consequences: the liquid target compound may require different storage (e.g., under nitrogen, 2–8 °C as recommended by some suppliers) and handling protocols compared to the readily weighable crystalline solid comparator .

Physical form Solid-state properties Formulation

Ring-Strain Influence on Conformational Pre-organization for Target Binding

The cyclopentyl ring in the target compound introduces approximately 5–6 kcal·mol⁻¹ of ring strain relative to the strain-free cyclohexane chair conformation, partially alleviated by the exocyclic hydroxymethyl substituent [1]. This ring strain reduces the number of low-energy conformers accessible to the cyclopentyl core (pseudorotation limited to envelope and twist forms) compared to the cyclohexyl system, which can interconvert between chair, boat, and twist-boat conformers [2]. In the context of venlafaxine-class SNRI pharmacology, conformational pre-organization of the cycloalkyl ring has been implicated in the (R)- vs. (S)-enantiomer selectivity for SERT and NET, with the silacyclopentyl analogue of venlafaxine exhibiting a distinct enantiomeric activity ratio relative to the silacyclohexyl parent [3].

Conformational analysis Ring strain Entropy

High-Impact Research and Industrial Scenarios for {1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclopentyl}methanol


Monoamine Transporter SAR: Probing Ring-Size and H-Bond Donor Topology

Medicinal chemistry teams investigating serotonin and norepinephrine transporter (SERT/NET) pharmacophores can employ the target compound as a probe to decouple ring-size effects from hydrogen-bond donor geometry. Because the compound shifts the hydroxyl from a tertiary cyclohexanol to a primary hydroxymethyl on a cyclopentyl ring, it allows measurement of how O–N distance and alcohol substitution class independently influence transporter binding affinity and selectivity, enabling rational design of next-generation SNRIs with improved subtype selectivity [1].

Calcium-Sensing Receptor (CaSR) Modulator Development

Patent literature identifies cycloalkylamine derivatives bearing cyclopentyl cores as CaSR-active compounds with potential for treating hyperparathyroidism and related mineral metabolism disorders [2]. The target compound's cyclopentyl-hydroxymethyl architecture maps onto the general formula claimed in WO2010021351A1, positioning it as a viable intermediate or scaffold for derivatization into CaSR positive allosteric modulators. Procurement of this specific scaffold, rather than a cyclohexanol-based alternative, aligns with the patent-disclosed preference for five-membered ring systems in this therapeutic class [2].

Metabolic Soft-Spot Engineering and Prodrug Design

The primary hydroxymethyl group provides a tractable handle for pro-moiety attachment—ester or carbonate prodrugs can be designed to mask the polar alcohol, improve oral bioavailability, and release the active amino alcohol upon esterase cleavage [3]. In contrast, the tertiary alcohol of N,N-didesmethylvenlafaxine is sterically hindered and less amenable to prodrug derivatization. This makes the target compound a preferred starting point for prodrug programs aiming to modulate pharmacokinetic profiles of amino alcohol-based CNS agents [3].

Conformational Restriction in Fragment-Based Lead Discovery

The constrained conformational space of the cyclopentyl-hydroxymethyl system (fewer accessible ring conformers versus a cyclohexyl analog) makes this compound a valuable fragment or scaffold in fragment-based drug discovery (FBDD) campaigns targeting GPCRs, ion channels, or transporters where pre-organization can enhance binding thermodynamics. The reduced entropic penalty upon target engagement may translate into improved ligand efficiency metrics relative to more flexible cyclohexanol-based fragments [4].

Quote Request

Request a Quote for {1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclopentyl}methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.